Elvitegravir

Catalog No.
S548939
CAS No.
697761-98-1
M.F
C23H23ClFNO5
M. Wt
447.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elvitegravir

CAS Number

697761-98-1

Product Name

Elvitegravir

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C23H23ClFNO5

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1

InChI Key

JUZYLCPPVHEVSV-LJQANCHMSA-N

SMILES

Array

solubility

<0.3 mcg/mL

Synonyms

GS-9137; GS9137; GS 9137; JTK 303; JTK-303; JTK303; EVG; Elvitegravir; brand name: Stribild

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

The exact mass of the compound Elvitegravir is 447.12488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. It belongs to the ontological category of quinolinemonocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antivirals for treatment of HIV infections, combinations, Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Elvitegravir (CAS: 697761-98-1) is a highly potent, first-generation HIV-1 integrase strand transfer inhibitor (INSTI) characterized by a quinolone carboxylic acid core. It functions by binding to the catalytic core domain of the integrase enzyme, preventing the strand transfer step of viral DNA integration [1]. In pharmaceutical procurement and formulation, Elvitegravir is distinguished by its specific pharmacokinetic profile—primarily its rapid CYP3A4-mediated metabolism—which necessitates its use alongside a pharmacokinetic enhancer such as cobicistat [2]. This strict co-formulation requirement defines its industrial utility, making it a critical active pharmaceutical ingredient (API) for single-tablet, fixed-dose combination regimens [2].

Substituting Elvitegravir with other INSTIs like Raltegravir or Dolutegravir fundamentally alters both formulation requirements and clinical efficacy profiles. Unlike Dolutegravir, which is primarily metabolized by UGT1A1 and can be administered unboosted, Elvitegravir requires co-formulation with a CYP3A4 inhibitor (cobicistat) to achieve a viable once-daily half-life [2]. Furthermore, Elvitegravir exhibits a distinct kinetic profile, with an integrase-DNA complex dissociative half-life of 2.7 hours, compared to Raltegravir's 8.8 hours and Dolutegravir's 71 hours [1]. This rapid dissociation, combined with a unique mutational sensitivity profile, means that Elvitegravir cannot be generically swapped in virological assays or fixed-dose manufacturing without redesigning the entire pharmacokinetic and resistance testing matrix.

Integrase-DNA Complex Dissociation Kinetics vs. Raltegravir and Dolutegravir

Elvitegravir demonstrates a significantly faster dissociation rate from the wild-type HIV-1 integrase-DNA complex compared to both Raltegravir and Dolutegravir. In comparative in vitro assays at 37°C, Elvitegravir exhibited an off-rate of 71 × 10^-6 s^-1, translating to a dissociative half-life (t1/2) of 2.7 hours. In contrast, Raltegravir showed a t1/2 of 8.8 hours, and Dolutegravir exhibited a highly prolonged t1/2 of 71 hours [1].

Evidence DimensionDissociative half-life (t1/2) from wild-type IN-DNA complex
Target Compound Data2.7 hours (off-rate of 71 × 10^-6 s^-1)
Comparator Or BaselineRaltegravir (8.8 hours) and Dolutegravir (71 hours)
Quantified Difference3.2-fold faster dissociation than Raltegravir; 26-fold faster than Dolutegravir
ConditionsIn vitro biochemical dissociation assay at 37°C

The rapid dissociation kinetics dictate the compound's lower genetic barrier to resistance and mandate the strict procurement of pharmacokinetic boosters for in vivo or formulation applications.

Maintained Potency Against Raltegravir-Resistant Y143R Mutants

While Elvitegravir shares significant cross-resistance with Raltegravir for mutations at positions Q148 and N155, it demonstrates a distinct advantage against the Y143R integrase mutation. In viral particle assays, the Y143R mutant induces high-level resistance to Raltegravir, but Elvitegravir remains fully active, showing only a minimal 2-fold increase in IC50 compared to the wild-type enzyme [1].

Evidence DimensionFold change in IC50 against Y143R mutant HIV-1
Target Compound Data2-fold increase in IC50 (remains sensitive)
Comparator Or BaselineRaltegravir (highly resistant, massive fold increase)
Quantified DifferenceElvitegravir overcomes Raltegravir resistance specifically at the Y143R pathway
ConditionsSingle-round infection luciferase-based assay with pseudo-typed viruses

Makes Elvitegravir the specific required standard for screening and structural studies involving Y143-pathway integrase mutations where Raltegravir is inactive.

CYP3A4-Driven Pharmacokinetic Boosting Requirement

A defining procurement characteristic of Elvitegravir is its reliance on CYP3A4 for metabolism, which results in a short unboosted half-life. To achieve the therapeutic exposures necessary for once-daily dosing, Elvitegravir must be co-formulated with a CYP3A4 inhibitor like cobicistat. This contrasts sharply with Dolutegravir, which is primarily metabolized via UGT1A1 (with minor CYP3A4 involvement) and achieves a 13-14 hour terminal half-life without a boosting agent [1].

Evidence DimensionPrimary metabolic pathway and boosting requirement
Target Compound DataCYP3A4-dependent; requires cobicistat/ritonavir boosting
Comparator Or BaselineDolutegravir (UGT1A1-dependent; unboosted)
Quantified DifferenceAbsolute requirement for a pharmacoenhancer API in Elvitegravir formulations
ConditionsPharmacokinetic formulation design and metabolic profiling

Industrial buyers must co-procure cobicistat and engineer multi-API solubility solutions when developing Elvitegravir-based therapeutics.

Development of Cobicistat-Boosted Fixed-Dose Combinations

Directly following from its CYP3A4 dependency, Elvitegravir is the ideal active pharmaceutical ingredient (API) for researching and manufacturing boosted multi-drug matrices (e.g., alongside tenofovir and emtricitabine) where CYP3A4 inhibition is actively utilized to normalize the pharmacokinetic profile of the integrase inhibitor [1].

Structural and Virological Assays Targeting Y143 Integrase Mutations

Because Elvitegravir retains potency against the Y143R mutation—unlike Raltegravir—it is the necessary comparator compound in virological screening panels and structural biology studies investigating this specific resistance pathway [2].

Baseline Comparator in Integrase-DNA Dissociation Kinetic Modeling

With a rapid dissociative half-life of 2.7 hours, Elvitegravir serves as the low-residence-time benchmark in surface plasmon resonance (SPR) or biochemical assays evaluating the binding kinetics of novel, next-generation INSTIs designed to achieve longer target occupancy [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

447.1248787 Da

Monoisotopic Mass

447.1248787 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GDQ854U53

Drug Indication

Elvitegravir in combination with an HIV protease inhibitor coadministered with ritonavir and with other antiretroviral drug(s) is indicated for the treatment of HIV-1 infection in antiretroviral treatment-experienced adults.
FDA Label
Vitekta co-administered with a ritonavir-boosted protease inhibitor and with other antiretroviral agents, is indicated for the treatment of human-immunodeficiency-virus-1 (HIV-1) infection in adults who are infected with HIV-1 without known mutations associated with resistance to elvitegravir.
Treatment of human immunodeficiency virus (HIV-1) infection

Livertox Summary

Dolutegravir is a human immunodeficiency virus (HIV) integrase inhibitor, the third in this class of agents that target the viral integrase. Dolutegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection, and it has had limited use. Dolutegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.
Bictegravir is a human immunodeficiency virus (HIV) integrase strand transfer inhibitor, the fourth in this class of agents that target the viral integrase. Bictegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection and it has had limited use. Bictegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents; Anti-HIV Agents; Anti-Retroviral Agents; HIV Integrase Inhibitors

Pharmacology

Elvitegravir is a modified quinolone antibiotic with activity against human immunodeficiency virus 1. Elvitegravir is an inhibitor of viral integrase and retains activity against integrase mutants that are resistant to Raltegravir.

ATC Code

J05AR
J05AR09
J05AX11
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AX - Other antivirals
J05AX11 - Elvitegravi

Mechanism of Action

Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). Integrase is an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the integration of HIV-1 DNA into host genomic DNA, blocking the formation of the HIV-1 provirus and propagation of the viral infection. Elvitegravir does not inhibit human topoisomerases I or II.

Other CAS

697761-98-1

Absorption Distribution and Excretion

Following oral administration of elvitegravir and ritonavir with food, in HIV-1 infected subjects, peak elvitegravir plasma concentrations were observed approximately 4 hours post-dose.
Following oral administration of [14C]elvitegravir/ritonavir, 94.8% of the dose was recovered in feces, while 6.7% was recovered in urine as metabolites.

Metabolism Metabolites

Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes. Metabolites are found in the plasma at very low concentrations, displayed considerably lower anti-HIV activity, and did not contribute to the overall antiviral activity of elvitegravir.

Wikipedia

Elvitegravir

Biological Half Life

The median terminal plasma half-life following administration of elvitegravir and ritonavir was approximately 8.7 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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6: Angione SA, Cherian SM, Özdener AE. A Review of the Efficacy and Safety of Genvoya® (Elvitegravir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide) in the Management of HIV-1 Infection. J Pharm Pract. 2018 Apr;31(2):216-221. doi: 10.1177/0897190017710519. Epub 2017 May 30. Review. PubMed PMID: 28558493.
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